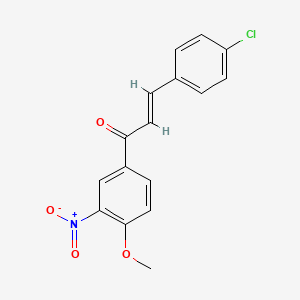![molecular formula C23H20ClN3O3 B5501461 2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)
2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide" belongs to a class of organic compounds known as benzamides, which are amides of benzoic acid. This compound, due to its complex structure, is of interest in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of benzamide derivatives like this compound often involves multi-step chemical processes. For instance, a similar compound, "2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide", was synthesized and characterized by spectral and elemental analysis, indicating the complexity and the detailed approach needed for such compounds (Priya et al., 2006).
Molecular Structure Analysis
Benzamide derivatives show interesting molecular structures, as evidenced by X-ray crystallography studies. For example, compounds like "N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide" exhibit intricate molecular geometries and hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Kranjc, Kočevar, & Perdih, 2011).
Chemical Reactions and Properties
Benzamides can undergo various chemical reactions, such as C–N/C–O coupling, which is pivotal in the synthesis of related aromatic compounds. This reactivity is demonstrated in the synthesis of 2-arylbenzoxazole derivatives using similar benzamides (Miao et al., 2015).
Physical Properties Analysis
The physical properties of benzamides are influenced by their molecular structure. Factors like intermolecular hydrogen bonding can impact their crystalline forms and melting points, as seen in various structurally related compounds (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties of benzamides, including reactivity and stability, are determined by their functional groups and molecular structure. For instance, the presence of methoxy groups and other substituents can significantly alter their chemical behavior and potential applications (Abdulla et al., 2013).
Applications De Recherche Scientifique
Synthesis Applications
One-pot Synthesis of Arylbenzoxazole Derivatives : A study demonstrated the use of N-(2-Chloro-phenyl)-2-halo-benzamides for the one-pot synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed intermolecular C–N/intramolecular C–O couplings with primary amines, highlighting an efficient synthesis method with good yields (Miao et al., 2015).
Copper-catalyzed Intramolecular O-arylation : This process efficiently synthesizes a range of 2-substituted benzoxazoles from less reactive N-(2-chlorophenyl)benzamides, showcasing a simple method for benzoxazole synthesis under mild conditions (Wu et al., 2014).
Medicinal Chemistry Applications
Antimicrobial Activity of Pyridine Derivatives : A synthesis study on new pyridine derivatives, including those derived from 2-chloropyridine-3-carboxylic acid, revealed variable and modest antimicrobial activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Evaluation of Benzimidazole Derivatives : Research involving the synthesis and in vitro anticancer evaluation of benzimidazole derivatives, starting from components like o-phenylenediamine, showcased the potential of these compounds, with some showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Propriétés
IUPAC Name |
2-chloro-N-[3-[(Z)-N-[(4-methoxybenzoyl)amino]-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c1-15(26-27-22(28)16-10-12-19(30-2)13-11-16)17-6-5-7-18(14-17)25-23(29)20-8-3-4-9-21(20)24/h3-14H,1-2H3,(H,25,29)(H,27,28)/b26-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSGEWMIVVIMFN-YSMPRRRNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)
![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)
